molecular formula C9H11NO B15072810 6-amino-2,3-dihydro-1H-inden-5-ol CAS No. 61520-24-9

6-amino-2,3-dihydro-1H-inden-5-ol

Cat. No.: B15072810
CAS No.: 61520-24-9
M. Wt: 149.19 g/mol
InChI Key: HTLLODRBNFYRKI-UHFFFAOYSA-N
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Description

6-amino-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H11NO It is a derivative of indane, featuring an amino group at the 6th position and a hydroxyl group at the 5th position on the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3-dihydro-1H-inden-5-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dihydro-1H-inden-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: 6-amino-2,3-dihydro-1H-inden-5-one.

    Reduction: 6-amino-2,3-dihydroindane.

    Substitution: N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

6-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 6-amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyindan: Similar structure but lacks the amino group.

    Indan-1-one: Contains a carbonyl group instead of a hydroxyl group.

    6-aminoindane: Lacks the hydroxyl group.

Uniqueness

6-amino-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both amino and hydroxyl groups on the indane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

61520-24-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

6-amino-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C9H11NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3,10H2

InChI Key

HTLLODRBNFYRKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)O)N

Origin of Product

United States

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